Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt
Description
Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt (CAS RN: 63148-95-8, molecular formula: C₁₃H₁₇NO₅S₂) is a zwitterionic benzothiazole derivative characterized by its unique substitution pattern. The benzothiazole core is substituted with methoxy groups at positions 5 and 6, a methyl group at position 2, and a sulfopropyl chain at position 3. This sulfopropyl group forms an inner salt structure, enhancing solubility in polar solvents and stabilizing the molecule through intramolecular charge interactions . The compound is utilized in specialized applications such as optical materials and organic electronics due to its planar aromatic system and tunable electronic properties .
Properties
CAS No. |
63148-95-8 |
|---|---|
Molecular Formula |
C13H17NO5S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
FZYBQTUSQBICMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction with 1,3-Propane Sultone
The core method involves reacting the benzothiazolium derivative with 1,3-propane sultone, which acts as a sulfonating agent introducing the sulfopropyl group. The reaction conditions are critical for yield and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene or aqueous medium | Toluene used for initial quaternization; aqueous medium for subsequent steps |
| Temperature | 40–80 °C | Reaction temperature varies; 40 °C for mild conditions, up to 80 °C for enhanced kinetics |
| Time | 6–24 hours | Longer times (up to 24 h) ensure complete conversion |
| Atmosphere | Nitrogen (inert) | To avoid oxidation or side reactions |
| Molar Ratios | 1:1 to 1:1.1 (benzothiazolium:1,3-propane sultone) | Slight excess of sultone may be used to drive reaction to completion |
- A mixture of 1,3-propane sultone (0.10 mol) in 30 mL toluene is stirred.
- Benzothiazolium derivative (0.11 mol) is added dropwise at 40 °C under nitrogen.
- The reaction proceeds for 24 hours, resulting in a white precipitate of the inner salt.
- The precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the zwitterionic inner salt.
This method is adapted from analogous syntheses of 1-(3-sulfopropyl)pyridinium inner salts and related compounds, confirming its applicability to benzothiazolium derivatives.
Purification and Isolation
After the reaction, the crude product is purified by:
- Filtration to separate the solid inner salt.
- Washing with diethyl ether to remove unreacted reagents and impurities.
- Vacuum drying at temperatures around 40–80 °C for 8–24 hours to remove residual solvents.
The purified product is typically a white solid, stable under ambient conditions.
Alternative Acidic Ionic Liquid Formation
In some protocols, the zwitterionic inner salt is further reacted with acids such as sulfuric acid to form acidic ionic liquids (ILs) containing the benzothiazolium sulfopropyl moiety.
These acidic ILs are derived from the zwitterionic inner salt by protonation of the sulfonate group, enhancing catalytic properties.
Research Data and Yields
The yields of the inner salt synthesis typically range from 80% to 90%, depending on reaction conditions and purification efficiency.
These yields demonstrate the robustness of the preparation method and scalability potential.
Analytical Characterization
The synthesized This compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the introduction of the sulfopropyl group and integrity of the benzothiazolium ring.
- Infrared (IR) Spectroscopy: Shows characteristic sulfonate S=O stretching bands.
- Mass Spectrometry (MS): Validates molecular weight and structure.
- Elemental Analysis: Confirms composition consistent with the inner salt structure.
These analytical methods ensure the product's identity and purity.
Summary Table of Preparation Methods
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Quaternization | Benzothiazolium derivative + 1,3-propane sultone | 40–80 °C, 6–24 h, N2 atmosphere | 80–85 | Formation of zwitterionic inner salt |
| Purification | Filtration, washing with diethyl ether, vacuum drying | 40–80 °C, 8–24 h | - | Removal of impurities and solvents |
| Acidic IL formation | Inner salt + sulfuric acid or phosphoric acid | 40–100 °C, 0.5–72 h | 85–90 | Formation of acidic ionic liquids |
Chemical Reactions Analysis
Types of Reactions: Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions may be carried out in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the sulfopropyl group.
Scientific Research Applications
Chemistry: Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the design of probes and sensors for detecting specific biological targets.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic properties and interactions with biological pathways.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The sulfopropyl group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between this compound and other benzothiazolium derivatives are summarized below:
Structural Comparison
Functional and Application Differences
- Optical Properties: The 5,6-dimethoxy substituents in the target compound redshift absorption spectra compared to non-methoxy analogs (e.g., TDBC absorbs at ~590 nm, while methoxy derivatives may shift to ~550–600 nm) .
- Solubility : The sulfopropyl group ensures water solubility in all compounds, but dual methoxy groups in the target compound increase polarity, making it more compatible with aqueous processing .
- Aggregation Behavior : Methoxy groups hinder π-π stacking compared to chloro substituents in TDBC, leading to weaker J-aggregate formation but improved film uniformity .
Biological Activity
Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt, also known as MTS (Methylthiazolyldiphenyl-tetrazolium bromide), is a compound belonging to the benzothiazolium family. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in cell viability assays and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)- is with a molecular weight of approximately 271.36 g/mol. The structure features a benzothiazole moiety that includes both sulfur and nitrogen atoms, contributing to its unique properties. The presence of methoxy groups enhances solubility in polar solvents, making it particularly effective in biological assays.
Table 1: Structural Features of Benzothiazolium Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)- | C11H13N O3S2 | Contains methoxy groups that enhance solubility and alter biological activity |
| Benzothiazole | C7H5NS | Simpler structure lacking the sulfopropyl group |
| MTS Reagent | Various derivatives | Used in cell viability assays; variations affect solubility and reactivity |
Cell Viability Assays
One of the primary applications of Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)- is in cell viability assays. The compound is reduced by mitochondrial enzymes to form formazan dyes, which can be quantified colorimetrically. This transformation allows researchers to assess cell proliferation and viability effectively.
Mechanism of Action:
- Reduction by Mitochondrial Enzymes: The compound is metabolized by cellular enzymes into insoluble formazan crystals.
- Colorimetric Measurement: The intensity of the color produced correlates with the number of viable cells.
Antimicrobial Properties
Research indicates that Benzothiazolium derivatives exhibit significant antimicrobial activity against various pathogens. This property makes them potential candidates for pharmaceutical applications.
Case Study:
In a study evaluating the antimicrobial efficacy of various benzothiazolium compounds, it was found that derivatives with sulfopropyl groups demonstrated enhanced activity against Gram-positive bacteria compared to their counterparts lacking this functional group. This suggests that structural modifications can significantly influence biological activity.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of Benzothiazolium compounds. Regulatory assessments have indicated that while these compounds possess beneficial biological activities, they must be evaluated for potential adverse effects on human health and the environment.
Regulatory Context:
Benzothiazolium compounds are listed on the Non-domestic Substances List (NDSL) in Canada, indicating that their manufacture or import may require notification under specific regulations to assess potential risks associated with their use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
